N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide
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Overview
Description
“N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide” is a complex organic compound. It likely contains a chlorobenzyl group (a benzene ring with a chlorine atom and a methyl group), a dimethoxyphenyl group (a benzene ring with two methoxy groups), and an oxalamide group (a type of amide).
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, and the oxalamide group might participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, the types and locations of its functional groups, and its overall shape .Scientific Research Applications
Oxidative Processes and Environmental Remediation Studies on the oxidation of chlorobenzene and related compounds in aqueous solutions highlight the significance of oxidative processes in environmental remediation. For example, the hydroxyl radical-induced oxidation of chlorobenzene demonstrates the formation of chlorophenols and dichlorobiphenyls, suggesting pathways for degrading similar complex organic molecules in contaminated water (Merga, Schuchmann, Rao, & Sonntag, 1996). Similarly, the electro-Fenton degradation of antimicrobials like triclosan and triclocarban using hydroxyl radicals points to effective methods for removing persistent organic pollutants from wastewater (Sirés et al., 2007).
Catalysis and Synthesis The synthesis and application of compounds related to N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide in catalysis have been explored. For instance, the copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions using N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide showcases the potential of oxalamide derivatives in facilitating organic transformations (Xia, Gan, Wang, Li, & Ma, 2016). The novel synthesis approach for di- and mono-oxalamides through acid-catalyzed rearrangement further indicates the versatility of these compounds in organic synthesis (Mamedov et al., 2016).
Material Science and Molecular Engineering Research in material science and molecular engineering also benefits from compounds similar to N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide. The development of coordination polymers from dissymmetrical oxamidate ligands, for example, opens avenues for creating novel materials with potential applications in magnetism and catalysis (Liu et al., 2010).
Mechanism of Action
The mechanism of action of this compound is not clear without more context. If it’s a drug, its mechanism would depend on the biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants.
Safety and Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5/c1-26-16-8-5-13(9-17(16)27-2)15(23)11-22-19(25)18(24)21-10-12-3-6-14(20)7-4-12/h3-9,15,23H,10-11H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNVWQNGMFLNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide |
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